molecular formula C8H14O5 B12413527 1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone

1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone

Cat. No.: B12413527
M. Wt: 193.17 g/mol
InChI Key: IUIGCXCNXUZWIL-DPYFZYKLSA-N
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Description

1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is a complex organic compound characterized by its unique cyclohexyl structure with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative with specific stereochemistry.

    Hydroxylation: Introduction of hydroxyl groups at the desired positions on the cyclohexane ring. This can be achieved through various hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexane ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethanone group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,5-Tetrahydroxycyclohexane: Similar structure but lacks the ethanone group.

    Cyclohexane-1,3,4,5-tetrol: Another similar compound with hydroxyl groups but different stereochemistry.

    Quinic Acid: Contains a cyclohexane ring with multiple hydroxyl groups and a carboxylic acid group.

Uniqueness

1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is unique due to its specific stereochemistry and the presence of both hydroxyl and ethanone groups. This combination of functional groups and stereochemistry provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H14O5

Molecular Weight

193.17 g/mol

IUPAC Name

1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone

InChI

InChI=1S/C8H14O5/c1-4(9)8(13)2-5(10)7(12)6(11)3-8/h5-7,10-13H,2-3H2,1H3/t5-,6-,7-,8+/m1/s1/i2+1,4+1,8+1

InChI Key

IUIGCXCNXUZWIL-DPYFZYKLSA-N

Isomeric SMILES

C[13C](=O)[13C@]1(C[C@H]([C@@H]([C@@H]([13CH2]1)O)O)O)O

Canonical SMILES

CC(=O)C1(CC(C(C(C1)O)O)O)O

Origin of Product

United States

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